molecular formula C10H15BrN2O B13530251 4-Bromo-n1-(3-methoxypropyl)benzene-1,2-diamine

4-Bromo-n1-(3-methoxypropyl)benzene-1,2-diamine

Cat. No.: B13530251
M. Wt: 259.14 g/mol
InChI Key: MSHUMFCSWBYWIZ-UHFFFAOYSA-N
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Description

4-Bromo-n1-(3-methoxypropyl)benzene-1,2-diamine is an organic compound with the molecular formula C10H15BrN2O. It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a methoxypropyl group and two amine groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-n1-(3-methoxypropyl)benzene-1,2-diamine typically involves the bromination of a suitable benzene derivative followed by the introduction of the methoxypropyl group and the amine groups. One common method involves the following steps:

    Bromination: A benzene derivative is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom.

    Substitution: The brominated benzene is then reacted with 3-methoxypropylamine under suitable conditions to introduce the methoxypropyl group and the amine groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-n1-(3-methoxypropyl)benzene-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines.

Scientific Research Applications

4-Bromo-n1-(3-methoxypropyl)benzene-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-n1-(3-methoxypropyl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The methoxypropyl group and the amine groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-n1-methyl-benzene-1,2-diamine: Similar structure but with a methyl group instead of a methoxypropyl group.

    4-Bromo-1,2-(methylenedioxy)benzene: Contains a methylenedioxy group instead of the methoxypropyl and amine groups.

Uniqueness

4-Bromo-n1-(3-methoxypropyl)benzene-1,2-diamine is unique due to the presence of the methoxypropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H15BrN2O

Molecular Weight

259.14 g/mol

IUPAC Name

4-bromo-1-N-(3-methoxypropyl)benzene-1,2-diamine

InChI

InChI=1S/C10H15BrN2O/c1-14-6-2-5-13-10-4-3-8(11)7-9(10)12/h3-4,7,13H,2,5-6,12H2,1H3

InChI Key

MSHUMFCSWBYWIZ-UHFFFAOYSA-N

Canonical SMILES

COCCCNC1=C(C=C(C=C1)Br)N

Origin of Product

United States

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